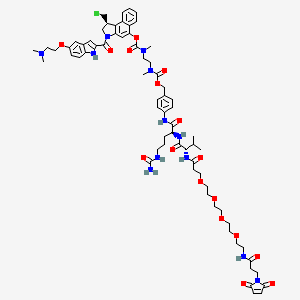
MA-PEG4-VC-PAB-DMEA-duocarmycin DM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It combines the DNA minor-groove alkylator Duocarmycin DM with the linker MA-PEG4-VC-PAB-DMEA. This compound is primarily used in targeted cancer therapy due to its potent cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MA-PEG4-VC-PAB-DMEA-duocarmycin DM involves multiple steps:
Synthesis of Duocarmycin DM: This step involves the preparation of the DNA minor-groove alkylator.
Preparation of the Linker MA-PEG4-VC-PAB-DMEA: This involves the synthesis of the linker molecule that will connect Duocarmycin DM to the antibody.
Conjugation: The final step involves linking Duocarmycin DM to the linker MA-PEG4-VC-PAB-DMEA under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
MA-PEG4-VC-PAB-DMEA-duocarmycin DM undergoes various chemical reactions, including:
Alkylation: The DNA minor-groove alkylator Duocarmycin DM alkylates DNA, leading to cytotoxic effects.
Hydrolysis: The linker MA-PEG4-VC-PAB-DMEA can undergo hydrolysis under specific conditions
Common Reagents and Conditions
Alkylation: Requires the presence of DNA and occurs under physiological conditions.
Hydrolysis: Typically occurs in aqueous environments and can be catalyzed by acids or bases
Major Products
Alkylation: Leads to the formation of DNA adducts, which are cytotoxic.
Hydrolysis: Results in the breakdown of the linker molecule
Scientific Research Applications
MA-PEG4-VC-PAB-DMEA-duocarmycin DM has several scientific research applications:
Chemistry: Used in the study of DNA alkylation and its effects.
Biology: Employed in research on cell death mechanisms and DNA damage responses.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.
Industry: Used in the production of ADCs for cancer treatment
Mechanism of Action
MA-PEG4-VC-PAB-DMEA-duocarmycin DM exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Release: The linker MA-PEG4-VC-PAB-DMEA is cleaved, releasing Duocarmycin DM.
DNA Alkylation: Duocarmycin DM alkylates the DNA, leading to cell death
Comparison with Similar Compounds
Similar Compounds
MA-PEG4-VC-PAB-DMEA-duocarmycin SA: Another ADC linker that incorporates Duocarmycin SA.
Auristatin: Used in ADCs for its potent cytotoxic effects.
Maytansinoids: Another class of cytotoxic agents used in ADCs
Uniqueness
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is unique due to its specific combination of Duocarmycin DM and the MA-PEG4-VC-PAB-DMEA linker, which provides targeted delivery and potent cytotoxic effects .
Properties
Molecular Formula |
C68H89ClN12O17 |
|---|---|
Molecular Weight |
1382.0 g/mol |
IUPAC Name |
[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C68H89ClN12O17/c1-44(2)62(76-58(83)22-29-92-32-34-94-36-37-95-35-33-93-30-24-71-57(82)21-25-80-59(84)19-20-60(80)85)64(87)75-53(12-9-23-72-66(70)89)63(86)73-48-15-13-45(14-16-48)43-97-67(90)78(5)26-27-79(6)68(91)98-56-40-55-61(51-11-8-7-10-50(51)56)47(41-69)42-81(55)65(88)54-39-46-38-49(17-18-52(46)74-54)96-31-28-77(3)4/h7-8,10-11,13-20,38-40,44,47,53,62,74H,9,12,21-37,41-43H2,1-6H3,(H,71,82)(H,73,86)(H,75,87)(H,76,83)(H3,70,72,89)/t47-,53+,62+/m1/s1 |
InChI Key |
ZIOJHGVQGRMKCA-WWEQPALJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















